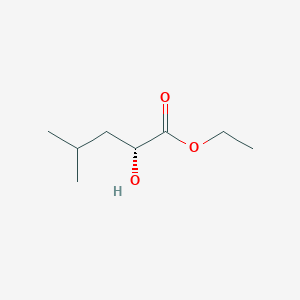

(R)-(+)-Ethyl Leucate

Description

Significance of Chiral α-Hydroxy Esters in Natural Products and Synthetic Chemistry

Chiral α-hydroxy esters are a fundamental structural motif found in a multitude of natural products and serve as indispensable intermediates in synthetic organic chemistry. bohrium.comresearchgate.netthieme-connect.com Their importance is underscored by their frequent appearance in biologically active molecules, including pharmaceuticals and agrochemicals. bohrium.commedchemexpress.com The stereochemistry of the α-hydroxy ester unit is often crucial for the biological function of the parent molecule, making enantioselective synthesis a primary focus for chemists.

In the realm of synthetic chemistry, chiral α-hydroxy esters are highly valued as versatile building blocks. thieme-connect.comacs.orgacs.org They can be transformed into other important chiral molecules such as α-amino acids, α-amino alcohols, and α-hydroxy amides. d-nb.info The development of efficient methods for the synthesis of enantiomerically pure α-hydroxy esters is an active area of research, with strategies including the asymmetric reduction of α-keto esters using biocatalysts or chiral metal catalysts, and the asymmetric amination of α-hydroxy esters. thieme-connect.comd-nb.inforesearchgate.netnih.gov The use of enzymes, such as ketoreductases and alcohol dehydrogenases from various microorganisms, offers a powerful approach to produce these compounds with high stereoselectivity under mild conditions. nih.govabap.co.ingoogle.com

Occurrence and Stereoisomeric Distribution of Ethyl Leucate in Biological Systems

Ethyl leucate, or ethyl 2-hydroxy-4-methylpentanoate (B1259815), is a naturally occurring ester that contributes to the aroma profile of fermented beverages like wine and Japanese sake. nih.govnih.govresearchgate.net Its presence is the result of microbial metabolism during fermentation. In Japanese sake, the synthesis involves the mold Aspergillus oryzae, which produces leucate (2-hydroxy-4-methylpentanoic acid) from leucine (B10760876). nih.govresearchgate.net Subsequently, the yeast Saccharomyces cerevisiae esterifies the leucate to produce ethyl leucate. nih.govresearchgate.net Research has identified a novel 4-methyl-2-oxopentanoate (B1228126) reductase (MorA) in A. oryzae that is responsible for reducing 4-methyl-2-oxopentanoate (MOA) to D-leucate, the precursor to the (R)-enantiomer of ethyl leucate. nih.gov

The stereoisomeric distribution of ethyl leucate has been notably studied in wine, where it can significantly influence the fruity aroma characteristics. nih.govresearchgate.net Analyses of various commercial wines have revealed a distinct distribution of the (R) and (S) enantiomers.

White Wines: Generally, only the (R)-(+)-ethyl leucate form is present. nih.govresearchgate.netunito.it

Red Wines: Both enantiomers are typically found, with the R/S ratio varying depending on the age of the wine. nih.govresearchgate.netunito.it In red wines, the average enantiomeric ratio is approximately 95:5 in favor of the (R)-enantiomer. nih.govresearchgate.net The concentration of the (S)-enantiomer tends to increase in older red wines. researchgate.netunito.it

The olfactory properties of the two enantiomers differ, with (S)-ethyl leucate having a lower olfactory threshold than the (R)-form. nih.govresearchgate.net Despite this, sensory studies suggest a synergistic effect between the two enantiomers, contributing to the perception of fruity aromas, particularly described as "fresh blackberry," in wine. nih.gov

Table 1: Stereoisomeric Distribution of Ethyl Leucate in Wine

| Wine Type | Predominant Enantiomer(s) | Typical (R)/(S) Ratio in Red Wine | Reference(s) |

|---|---|---|---|

| White Wine | This compound | Not Applicable | nih.govresearchgate.netunito.it |

| Red Wine | This compound and (S)-(-)-Ethyl Leucate | ~95:5 | nih.govresearchgate.net |

Research Trajectories and Gaps in the Understanding of this compound

However, significant gaps in the knowledge surrounding this compound remain. While its synthesis via the reduction of the corresponding α-keto ester is established, research into other potential biological activities or functions beyond its organoleptic properties is limited. The full metabolic network that regulates the availability of its precursor, 2-hydroxy-4-methylpentanoic acid, is not completely understood, although it is linked to lipid metabolism. nih.gov Furthermore, while its importance in wine and sake is recognized, its occurrence and potential roles in other biological systems or natural products are not widely explored. Future research could focus on screening for its presence in other fermented foods or natural sources and investigating any potential physiological effects or broader applications in biotechnology.

Table 2: Research Focus on this compound

| Research Area | Key Findings | Identified Gaps | Reference(s) |

|---|---|---|---|

| Enology/Flavor Chemistry | Contributes "fresh blackberry" aroma to wine; synergistic effect between enantiomers. Production influenced by yeast strain and aging. | Full impact on flavor perception in complex food matrices. | nih.govnih.gov |

| Biosynthesis | Synthesized from leucine via 4-methyl-2-oxopentanoate reduction by enzymes like MorA in A. oryzae and esterification by S. cerevisiae. | Complete regulatory network of precursor biosynthesis. | nih.govresearchgate.netnih.gov |

| Synthetic Chemistry | Can be produced via enantioselective reduction of the corresponding α-keto ester. | Exploration of its utility as a chiral synthon for other molecules. | google.comnih.gov |

| Broader Biological Role | Primarily known as a flavor compound. | Limited information on other biological activities or occurrence in other natural systems. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHOWVDPHIXNEN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60856-83-9 | |

| Record name | Ethyl 2-hydroxy-4-methylvalerate, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39C7U1A75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymology of Leucate and Ethyl Leucate

Precursor Metabolism and Leucate Formation

The biosynthesis of ethyl leucate begins with the formation of its precursor acid, leucate. This process is intrinsically linked to the catabolism of the branched-chain amino acid, leucine (B10760876).

Role of Leucine Catabolism in Leucate Biosynthesis

The metabolic pathway for leucine degradation serves as the primary source for the molecular backbone of leucate. The initial step in this pathway is the catabolism of L-leucine to its corresponding α-keto acid, 4-methyl-2-oxopentanoate (B1228126), which is also known as α-ketoisocaproate. nih.govresearchgate.net This transamination reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT). researchgate.net This α-keto acid is a critical intermediate, standing at a metabolic crossroads. While the majority of this intermediate proceeds through further oxidative decarboxylation to form isovaleryl-CoA for energy production, a portion is diverted towards the formation of leucate. nih.govresearchgate.netwikipedia.org

Identification and Characterization of 4-Methyl-2-oxopentanoate Reductases (e.g., MorA, 2-HadhD)

The conversion of 4-methyl-2-oxopentanoate (MOA) to leucate is a reduction reaction catalyzed by specific reductase enzymes. A key enzyme identified in this role is 4-methyl-2-oxopentanoate reductase A (MorA), discovered in the mold Aspergillus oryzae, which is used in Japanese sake production. nih.govresearchgate.net MorA belongs to the D-isomer-specific 2-hydroxyacid dehydrogenase family. nih.govresearchgate.net This enzyme reduces MOA to D-leucate and can utilize either NADPH or NADH as a cofactor, though it shows a preference for NADPH. nih.govresearchgate.net

The significance of MorA in leucate synthesis is substantial. Research has shown that an A. oryzae strain engineered to overexpress the morA gene produced 125 times more leucate than the wild-type strain. nih.govresearchgate.net This highlights MorA as a pivotal enzyme in this biosynthetic pathway. nih.gov Another enzyme implicated in this conversion is 2-HadhD. researchgate.net

Table 1: Properties of 4-Methyl-2-oxopentanoate Reductase A (MorA)

| Property | Description | Source(s) |

| Enzyme Name | 4-Methyl-2-oxopentanoate Reductase A (MorA) | nih.govresearchgate.net |

| Source Organism | Aspergillus oryzae | nih.govresearchgate.net |

| Enzyme Family | D-isomer-specific 2-hydroxyacid dehydrogenase | nih.govresearchgate.net |

| Substrate | 4-methyl-2-oxopentanoate (MOA) | nih.govresearchgate.net |

| Product | D-Leucate ((R)-2-hydroxy-4-methylpentanoic acid) | nih.govresearchgate.net |

| Cofactor | NADPH (preferred) or NADH | nih.govresearchgate.net |

| Significance | First identified MOA reductase responsible for D-leucate production in fungi. nih.govresearchgate.net |

Enantioselectivity of Enzymatic Reduction in Leucate Formation

The stereochemistry of the final ethyl leucate product is determined during the reduction of the achiral 4-methyl-2-oxopentanoate. The enzyme MorA exhibits high enantioselectivity, specifically producing the D-isomer of leucate, which corresponds to (R)-2-hydroxy-4-methylpentanoic acid. nih.govresearchgate.net This specificity is a characteristic of its classification as a D-isomer-specific 2-hydroxyacid dehydrogenase. nih.govresearchgate.net Consequently, the subsequent esterification yields (R)-(+)-ethyl leucate. The discovery of MorA was the first to identify a reductase responsible for producing D-leucate in fungi. nih.govresearchgate.net In wines, the (R)-enantiomer is often the dominant or sole form found, particularly in white wines, underscoring the stereoselective nature of the biosynthetic pathways in microorganisms like yeast. researchgate.netunito.it

Esterification to Ethyl Leucate

The final step in the formation of this compound is the esterification of leucate with ethanol (B145695). This reaction is catalyzed by various ester-forming enzymes.

Mechanisms of Ester Synthase Activity in Ethyl Leucate Formation

Ester synthesis in microorganisms like the yeast Saccharomyces cerevisiae is generally carried out by several types of enzymes. These include alcohol acetyltransferases (AATs), which are primarily responsible for producing acetate (B1210297) esters from higher alcohols and acetyl-CoA, and acyl-CoA:ethanol O-acyltransferases (AEATases), which catalyze the formation of fatty acid ethyl esters (FAEEs) from acyl-CoAs and ethanol. nih.govnih.govresearchgate.net The genes encoding these enzymes include ATF1 and ATF2 for AATs, and EEB1 and EHT1 for AEATases. nih.govresearchgate.net While these enzymes are well-known for their roles in producing linear esters, the synthesis of substituted esters like ethyl leucate is less understood and appears to involve additional or different enzymatic machinery. nih.gov

Substrate Specificity and Catalytic Properties of Esterifying Enzymes

Recent studies have implicated mono-acyl glycerol (B35011) lipases (MAGLases), encoded by the genes MGL2 and YJU3 in S. cerevisiae, in the biosynthesis of substituted esters. nih.govresearchgate.net It is hypothesized that these enzymes may control the availability of the precursor acid, in this case, (R)-leucate. nih.gov Functional studies have shown that deleting both the MGL2 and YJU3 genes resulted in a nearly 50% reduction in ethyl leucate production during fermentation. nih.gov This indicates that MAGLase activity has a significant impact on the biosynthesis of this important flavor compound, although other enzymes also contribute to the esterification step. nih.gov

Table 2: Enzymes Implicated in Ethyl Leucate Biosynthesis in Yeast

| Enzyme/Gene(s) | Enzyme Class | Postulated Role in Ethyl Leucate Synthesis | Observed Effect | Source(s) |

| Mgl2p, Yju3p | Mono-acyl Glycerol Lipase (MAGLase) | Modulates the concentration of the precursor, (R)-leucate. | Double deletion of MGL2 and YJU3 genes reduces ethyl leucate production by ~50%. | nih.gov |

| Atf1p, Atf2p, Eeb1p, Eht1p | Acetyltransferases & Acyl-CoA:ethanol O-acyltransferases | Limited direct role; primary enzymes for linear ester synthesis. | Deletion of all four genes does not abolish ethyl leucate production, suggesting other enzymes are primarily responsible. | nih.govresearchgate.net |

Microbial Systems for Biosynthesis

The biosynthesis of this compound in microbial systems is a multi-step process that often involves the metabolic activities of different microorganisms. This intricate pathway begins with the synthesis of its precursor, leucate (2-hydroxy-4-methylpentanoic acid), from the amino acid L-leucine. Subsequently, the leucate undergoes esterification with ethanol to yield the final ethyl leucate compound. This process is particularly prominent in fermented beverages like Japanese sake, where a synergistic relationship between a fungus and a yeast drives the formation of this flavor-active ester.

Role of Fungi (e.g., Aspergillus oryzae) in Leucate Synthesis

The filamentous fungus Aspergillus oryzae, commonly known as koji mold, plays a pivotal role in the initial stage of ethyl leucate biosynthesis by producing its direct precursor, leucate. nih.govresearchgate.net During processes such as sake fermentation, A. oryzae breaks down starches and proteins in rice, releasing sugars and amino acids. It then utilizes the amino acid L-leucine to synthesize leucate. nih.gov

The key enzymatic step in this conversion involves the reduction of 4-methyl-2-oxopentanoate (MOA), an intermediate in leucine metabolism. nih.gov Researchers have identified a novel enzyme in A. oryzae, 4-methyl-2-oxopentanoate reductase A (MorA), which is responsible for this reaction. nih.govresearchgate.net The MorA enzyme belongs to the D-isomer-specific 2-hydroxyacid dehydrogenase family and catalyzes the NADPH-dependent reduction of MOA to produce D-leucate. nih.gov

Genetic engineering studies have underscored the significance of the morA gene in leucate production. Overexpression of the morA gene in an A. oryzae strain resulted in a remarkable 125-fold increase in leucate production compared to the wild-type strain. nih.govresearchgate.net This highlights the MorA enzyme as a critical catalyst in the fungal synthesis of the leucate precursor required for ethyl leucate formation.

Table 1: Key Enzyme in Aspergillus oryzae for Leucate Synthesis

| Enzyme Name | Gene | Substrate | Product | Cofactor Preference | Organism | Reference |

| 4-methyl-2-oxopentanoate reductase A | morA | 4-methyl-2-oxopentanoate (MOA) | D-Leucate | NADPH | Aspergillus oryzae | nih.gov |

Role of Yeasts (e.g., Saccharomyces cerevisiae) in Ethyl Leucate Formation

Following the synthesis of leucate by fungi, the yeast Saccharomyces cerevisiae executes the final step: the esterification of leucate with ethanol to form ethyl leucate. nih.govresearchgate.net This conversion is a part of the yeast's broader metabolism, particularly active during alcoholic fermentation where ethanol is abundant. researchgate.net The formation of branched-chain ethyl esters like ethyl leucate is generally associated with the Ehrlich pathway, which involves the metabolism of amino acids. researchgate.netcsic.es

While the precise enzymatic machinery for ethyl leucate synthesis is complex, several enzymes have been implicated. Alcohol acetyltransferases (AATs) are known to catalyze the formation of esters. Furthermore, research has pointed to the involvement of monoacylglycerol lipases (MAGL), specifically Mgl2p and Yju3p, in modulating the availability of precursors for substituted esters. nih.gov Studies using gene deletion have shown that inactivating both the MGL2 and YJU3 genes in S. cerevisiae can reduce the production of ethyl leucate by nearly 50%. nih.gov However, the fact that production is not entirely eliminated suggests that other enzymes also contribute to this esterification process. nih.gov

The concentration of ethyl leucate can increase significantly during the aging of beverages like wine, a process driven by the chemical esterification of yeast-produced leucic acid with ethanol. researchgate.net Different strains of Saccharomyces, including hybrids, exhibit varying capacities for producing ethyl leucate, indicating a genetic basis for this trait. unizar.es

Table 2: Research Findings on Ethyl Leucate Formation by Saccharomyces cerevisiae

| Research Focus | Key Findings | Implicated Enzymes/Pathways | Reference |

| Genetic Determinism | Double deletion of MGL2 and YJU3 genes reduced ethyl leucate production by approximately 50%. | Monoacyl glycerol lipases (Mgl2p, Yju3p) | nih.gov |

| Formation Pathway | Ethyl leucate is formed from the corresponding amino acid (leucine) via α-oxoacid intermediates. | Ehrlich Pathway | researchgate.net |

| Production in Hybrids | Saccharomyces hybrids (e.g., HUE5) showed enhanced ethyl leucate concentrations in aged wines. | Not specified | unizar.es |

| Impact of Aging | The concentration of ethyl leucate increases during wine aging due to the esterification of yeast-produced acid. | Chemical Esterification | researchgate.net |

Inter-organismal Metabolic Interactions in Co-culture Systems

The production of this compound is a classic example of a synergistic metabolic interaction between different microbial species in a co-culture system. The most well-documented instance is the fermentation of Japanese sake, which relies on the coordinated activities of Aspergillus oryzae and Saccharomyces cerevisiae. nih.govresearchgate.netresearchgate.net

In this system, A. oryzae first grows on steamed rice, a process called koji making. It secretes a battery of enzymes that break down rice starch into glucose and proteins into amino acids, including leucine. Subsequently, it converts leucine into leucate via the MorA enzyme. nih.govresearchgate.net In the main fermentation mash (moromi), S. cerevisiae is added. The yeast consumes the glucose to produce ethanol and simultaneously utilizes the leucate synthesized by the fungus to form ethyl leucate. nih.govresearchgate.net

The efficiency of this inter-organismal system has been demonstrated through genetic modification. In a sake brewing experiment using a co-culture of a morA-overexpressing A. oryzae strain and S. cerevisiae, the resulting sake contained 6.3 times more ethyl leucate than sake produced with the wild-type fungal strain. nih.govresearchgate.net This clearly illustrates a direct metabolic handover, where the product of the fungus serves as the substrate for the yeast.

Similar principles of co-culture are being explored in other contexts. For instance, co-fermentation of Lactobacillus plantarum and S. cerevisiae has been investigated in the production of fermented fish sauces, where the combination of microorganisms can influence the final profile of volatile compounds, including esters like ethyl leucate. oup.com These systems highlight a versatile strategy where the metabolic capabilities of different organisms are combined to achieve the synthesis of complex molecules that may not be efficiently produced by a single organism.

Stereochemical Control and Enantiomeric Purity in R + Ethyl Leucate Synthesis

Enantioselective Synthesis Strategies for (R)-(+)-Ethyl Leucate

Enantioselective synthesis aims to directly produce the desired enantiomer, this compound, from a prochiral precursor, thereby avoiding the formation of a racemic mixture and the subsequent need for separation.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For α-hydroxy esters like ethyl leucate, a prominent method is the asymmetric hydrogenation of the corresponding α-keto ester, ethyl 2-keto-4-methylpentanoate.

Research has demonstrated the efficacy of ruthenium-based catalysts bearing chiral ligands for this transformation. For instance, the use of a Ru/(R)-BINAP catalyst system under hydrogen pressure can effectively reduce the keto group to a hydroxyl group with high enantioselectivity. This approach avoids potential racemization issues associated with other methods but often requires specialized high-pressure equipment and expensive chiral ligands. While many strategies focus on α-hydroxy ketones, the principles of enol catalysis using chiral phosphoric acids also represent a viable, though less direct, pathway for creating chiral α-hydroxy carbonyl compounds. thieme-connect.com

Table 1: Asymmetric Hydrogenation for this compound Synthesis

| Catalyst System | Substrate | Conditions | Conversion (%) | Enantiomeric Excess (ee) (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| Ru/(R)-BINAP | Ethyl 2-keto-4-methylpentanoate | 80 bar H₂, 50°C, 12h in methanol | 99 | 89 (R) | 82 |

Data sourced from synthetic chemistry literature.

Chemoenzymatic synthesis combines chemical reactions with biological catalysis, harnessing the high stereospecificity of enzymes. core.ac.uknih.gov For this compound, microbial biocatalysis presents a powerful route. Strains of Aspergillus oryzae (koji mold) and the yeast Saccharomyces cerevisiae can be leveraged in fermentation processes.

In this pathway, the readily available amino acid L-leucine serves as the starting material. Microbial L-amino acid oxidases first convert L-leucine to the corresponding α-keto acid, which is then reduced by stereoselective keto-acid reductases to form (R)-leucic acid. Subsequently, endogenous esterifying enzymes, such as alcohol acetyltransferases, catalyze the reaction with ethanol (B145695) to yield this compound. This method is valued for producing high enantiomeric purity directly from a natural precursor under mild conditions.

Table 2: Microbial Synthesis of this compound

| Microorganism | Key Enzymes | Key Parameters | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Aspergillus oryzae | L-amino acid oxidases, Alcohol acetyltransferases | pH 5.0–6.0, 30°C | 92–95 |

Data sourced from studies on microbial biocatalysis.

Chiral Resolution Techniques for Leucate Esters

Chiral resolution is a widely used industrial method for separating a racemic mixture of a chiral compound into its individual enantiomers. This is often more practical for large-scale production than asymmetric synthesis.

This classical resolution technique involves reacting a racemic acid, such as leucic acid, with an enantiomerically pure chiral base (or a racemic base with a chiral acid) to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization. rsc.orgrsc.org

For the precursor to ethyl leucate, racemic leucic acid can be resolved using a chiral amine. Alternatively, the parent amino acid, DL-leucine, is often resolved before its conversion to leucic acid. Studies have shown the successful resolution of DL-leucine using chiral tartaric acid derivatives, such as (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA). The resulting diastereomeric salts, D-LEU:D-DTTA and L-LEU:D-DTTA, exhibit different stabilities and solubilities, enabling their separation. rsc.org After separation, the desired enantiomer of leucic acid can be recovered by treatment with an acid and then esterified to yield enantiomerically pure this compound.

Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic kinetic resolution is particularly effective for leucate esters. nih.govalmacgroup.com Lipases are commonly employed for their ability to selectively catalyze the hydrolysis of one ester enantiomer in a racemic mixture. Lipase B from Candida antarctica (CAL-B) has been shown to selectively hydrolyze the (S)-enantiomer of racemic ethyl leucate. This process enriches the reaction mixture with the desired, unreacted this compound, which can then be separated from the hydrolyzed (S)-leucic acid. This method is capable of achieving very high enantiomeric purity. mdpi.com

Table 3: Enzymatic Kinetic Resolution of Racemic Ethyl Leucate

| Enzyme | Method | Substrate | Result | Enantiomeric Excess (ee) of (R)-ester (%) | Yield of (R)-ester (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Selective hydrolysis of (S)-ester | Racemic ethyl leucate | Enrichment of (R)-ester | >98 | ~46 |

Data sourced from studies on lipase-catalyzed kinetic resolution.

Analytical Methodologies for Stereoisomeric Profiling and Quantification

Advanced Chromatographic Techniques for Enantiomer Separation

Chromatographic methods are fundamental to the separation of chiral compounds like ethyl leucate. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Chiral Gas Chromatography (GC) with Cyclodextrin (B1172386) Derivatives

Chiral Gas Chromatography (GC) is a powerful technique for the enantiomeric separation of volatile compounds such as (R)-(+)-Ethyl Leucate. This method relies on the use of a chiral stationary phase (CSP) within the GC column to differentiate between enantiomers. Cyclodextrin derivatives are among the most effective and widely used CSPs for this purpose. nih.govpharmaknowledgeforum.comchromatographyonline.com

Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.comgcms.cz This structure allows them to form inclusion complexes with a variety of molecules, including the enantiomers of ethyl leucate. The separation is based on the differential stability of the diastereomeric complexes formed between the chiral stationary phase and the individual enantiomers. chromatographyonline.com

For the analysis of ethyl leucate, γ-cyclodextrin has been successfully employed as a chiral selector. researchgate.netacs.orgnih.govacs.org In studies of wine, chiral GC with a γ-cyclodextrin-based column has been used to assay the enantiomers of ethyl 2-hydroxy-4-methylpentanoate (B1259815) (ethyl leucate). researchgate.netacs.orgnih.govacs.orgresearchgate.net These analyses have revealed different enantiomeric distributions in various types of wines. researchgate.netnih.govacs.orgresearchgate.net Generally, white wines tend to contain only the (R)-enantiomer, while red wines may contain both (R) and (S) forms, with the ratio varying with age. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net

| Parameter | Description |

| Stationary Phase | Typically a cyclodextrin derivative, such as γ-cyclodextrin, coated onto a fused silica (B1680970) capillary column. researchgate.netacs.orgnih.govacs.org |

| Principle | Enantiomers form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times. |

| Application | Determination of the enantiomeric ratio of ethyl leucate in complex mixtures like wine. researchgate.netacs.orgnih.govacs.orgresearchgate.net |

| Findings | In red wines, the average R/S enantiomeric ratio of ethyl leucate is approximately 95:5. researchgate.netacs.orgnih.govacs.orgresearchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation and analysis of enantiomers. yakhak.org It can be applied directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. eijppr.comchiralpedia.com For the direct separation of amino acid esters like ethyl leucate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. yakhak.org

The selection of the CSP is critical, with the structure of the analyte and the desired interactions (e.g., hydrogen bonding, π-π interactions) guiding the choice. yakhak.orgeijppr.com For instance, Chiralpak IA, which has amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has demonstrated excellent separation for α-amino acid ethyl esters. yakhak.org The use of a normal-phase system, such as n-hexane/ethanol (B145695), is common for these types of separations. google.com

| Parameter | Value/Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Coated polysaccharide derivatives (e.g., amylose-tris(3,5-dimethylphenylcarbamate)) on a spherical silica gel column (e.g., DAICEL CHIRALCEL AD-H). yakhak.orggoogle.com |

| Mobile Phase | Normal-phase, such as ethanol:n-hexane (5:95 v/v). google.com |

| Detection | UV at 210 nm. google.com |

| Application | Determination of the enantiomeric purity of ethyl leucate. |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. researchgate.netlcms.cz SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier like an alcohol. chromatographyonline.com

Similar to HPLC, chiral SFC relies on chiral stationary phases (CSPs) to achieve enantiomeric separation. chromatographyonline.com Polysaccharide-based CSPs are widely used and have shown success in the separation of underivatized amino acids and their derivatives. researchgate.net The unique properties of supercritical fluids can lead to different selectivity and elution orders compared to HPLC, making SFC a complementary technique. chromatographyonline.com Recent advancements in ultra-high performance supercritical fluid chromatography (UHPSFC) have further enhanced the resolution and speed of chiral separations. chromatographyonline.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound, especially when coupled with chromatographic separation techniques. Its high sensitivity and selectivity allow for the accurate measurement of this compound even at low concentrations in complex samples.

LC-MS/MS in Multiple Reaction Monitoring (MRM) Mode

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is a highly sensitive and selective method for quantifying specific analytes. labce.com This technique involves the selection of a precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the selection of a specific product ion in the third quadrupole. labce.comlcms.cz This process, known as a transition, provides a high degree of specificity, minimizing interference from the sample matrix. nih.gov

For the analysis of ethyl leucate, LC-MS/MS in MRM mode has been successfully applied. researchgate.netresearchgate.net Specific precursor-to-product ion transitions are monitored for quantification. For ethyl leucate (m/z 161.15), the transitions m/z 161.15 → 133.10 and m/z 161.15 → 69.20 have been used for quantitative analyses. researchgate.netresearchgate.net This targeted approach allows for accurate quantification even in complex matrices like sake. researchgate.net

| Parameter | Value | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) | mdpi.comshimadzu.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) | researchgate.netlabce.comresearchgate.net |

| Precursor Ion (m/z) | 161.15 | researchgate.netresearchgate.net |

| Product Ions (m/z) | 133.10, 69.20 | researchgate.netresearchgate.net |

Hyphenated Techniques (e.g., GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of GC with the detection and identification capabilities of MS. nih.gov For the analysis of this compound, GC-MS can be used to confirm its structural integrity and to quantify its presence in various samples. researchgate.net

When coupled with a chiral GC column, GC-MS allows for the separation and identification of individual enantiomers. The mass spectrometer provides definitive identification based on the mass spectrum of the eluting compound, which can be compared to library spectra for confirmation. researchgate.net Quantification is typically achieved by integrating the peak area of a characteristic ion in the mass spectrum. In studies of wine, GC-MS/MS has been used to identify and quantify a wide range of volatile compounds, including ethyl leucate. nih.govmdpi.com

Spectroscopic Characterization for Stereochemical Assignment

The unambiguous determination of the absolute configuration of a chiral molecule is a critical aspect of stereoisomeric profiling. For this compound, various spectroscopic techniques are employed to confirm its three-dimensional arrangement. These methods rely on the differential interaction of the enantiomer with a chiral environment or polarized light.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for determining the absolute configuration of chiral molecules in solution and even in the solid state. rsc.orgarxiv.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. encyclopedia.pub The resulting spectrum is highly sensitive to the molecule's stereochemistry. For a molecule like this compound, the chromophore (the ester group) will give rise to characteristic ECD signals. The sign and intensity of these signals, known as Cotton effects, can be correlated to the absolute configuration. encyclopedia.pub This is often achieved by comparing the experimental ECD spectrum with theoretical spectra calculated using quantum chemical methods. researchgate.net The spatial arrangement of atoms around the chromophore dictates the nature of the ECD spectrum, allowing for the differentiation between the (R) and (S) enantiomers. encyclopedia.pub

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. arxiv.orgresearchgate.net VCD provides significantly more structural information than ECD because it probes the chirality of the entire molecule through its various vibrational modes. arxiv.orgdtu.dk For this compound, VCD spectra would show characteristic positive and negative bands for the stretching and bending vibrations of the C-H, C=O, and C-O bonds within the chiral structure. By comparing the experimental VCD spectrum to quantum-chemical predictions, the absolute configuration can be unequivocally assigned. researchgate.netresearchgate.net The sensitivity of VCD allows for the analysis of conformational preferences and has been successfully used to determine the enantiomeric excess of chiral compounds. rsc.orgresearchgate.net

The table below summarizes the principles of these chiroptical techniques.

| Technique | Principle | Spectral Region | Information Obtained |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by electronic transitions. encyclopedia.pub | Ultraviolet-Visible | Absolute configuration of molecules with chromophores. researchgate.net |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized light by molecular vibrations. arxiv.org | Infrared | Detailed 3D structure and absolute configuration of the entire molecule. dtu.dk |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but standard NMR techniques cannot distinguish between enantiomers as they have identical spectra in an achiral environment. mit.edu To resolve the signals of this compound and its (S)-enantiomer, chiral auxiliary agents are employed.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as derivatives of europium or praseodymium with chiral ligands like d-camphor. google.com When a CSR is added to a solution containing a racemic or enantiomerically enriched mixture of Ethyl Leucate, it forms transient diastereomeric complexes with both the (R) and (S) enantiomers. mit.eduresearchgate.net These newly formed complexes are diastereomers and, therefore, have different magnetic environments.

This difference in the magnetic environment causes the NMR signals of the two enantiomers to be shifted to different extents (chemical shift non-equivalence). tcichemicals.com For instance, the signals for the protons or carbons near the stereocenter of this compound will appear at a different chemical shift compared to those of (S)-(-)-Ethyl Leucate in the presence of the CSR. mit.edu The integration of these separated signals allows for the direct quantification of the enantiomeric excess (e.e.).

The general mechanism is illustrated by the following equilibrium:

Enantiomer + CSR ⇌ [Enantiomer-CSR Complex]

The McConnell-Robertson equation describes the induced shift, which is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. mit.edu This method is valuable for determining optical purity and can also aid in assigning the absolute configuration by comparing the observed shifts to established models. google.comresearchgate.net

Method Validation and Inter-laboratory Comparison in Enantiomeric Analysis

Ensuring the accuracy, reliability, and consistency of analytical methods used for enantiomeric profiling is paramount, particularly in regulated industries. This is achieved through rigorous method validation and participation in inter-laboratory comparison studies.

Method Validation: Method validation for chiral purity assays demonstrates that the analytical procedure is suitable for its intended purpose. registech.com Following guidelines from bodies like the International Conference on Harmonisation (ICH), several key parameters must be evaluated. rasayanjournal.co.in

The table below details the essential validation parameters for an enantiomeric analysis method, such as a chiral HPLC assay for this compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities. nih.gov | Resolution between enantiomer peaks should be greater than 1.5. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net | Correlation coefficient (r²) ≥ 0.99. nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies on spiked samples. rasayanjournal.co.in | Percent recovery typically within 95-105%. researchgate.net |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (repeatability and intermediate precision). nih.gov | Relative Standard Deviation (RSD) should be less than a specified value (e.g., < 15%). nih.gov |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. registech.com | Defined by the linearity and accuracy studies. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | Signal-to-noise ratio typically ≥ 10. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). rasayanjournal.co.in | Resolution and other critical parameters remain within acceptable limits. |

Inter-laboratory Comparison: Inter-laboratory comparisons, also known as proficiency tests or round-robin tests, are crucial for evaluating the performance of analytical laboratories and ensuring the comparability of results across different sites. compalab.orgeuropa.eu In these studies, a central organizer distributes identical, homogeneous samples of a compound, such as a mixture of (R)- and (S)-Ethyl Leucate, to multiple participating laboratories. compalab.org

Each laboratory analyzes the sample using their own validated method and reports the results back to the organizer. diva-portal.org The performance of each laboratory is then statistically evaluated by comparing its results to the assigned reference value, which is often the consensus value from all participants. compalab.org A common statistical tool used is the z-score, calculated as:

z = (x - X) / σ

where x is the result from the individual laboratory, X is the assigned reference value, and σ is the standard deviation for the proficiency test. compalab.org

A satisfactory performance is typically indicated by a z-score within ±2. compalab.org Participation in such programs is often a requirement for laboratory accreditation (e.g., under ISO/IEC 17025) and demonstrates a laboratory's competence in performing specific analyses. europa.euiaea.org These comparisons help identify potential systematic errors in a method or laboratory procedure and foster continuous improvement in analytical quality. diva-portal.org

Role of R + Ethyl Leucate As a Chiral Building Block in Organic Synthesis

Precursor in the Synthesis of Chiral Pharmaceuticals and Agrochemicals

The inherent chirality of (R)-(+)-Ethyl Leucate makes it a sought-after precursor for the synthesis of single-enantiomer pharmaceuticals and agrochemicals. The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, is a common strategy in asymmetric synthesis. This compound, derived from the natural amino acid L-leucine, fits perfectly within this paradigm.

In pharmaceutical synthesis, the precise stereochemistry of a drug molecule is often crucial for its efficacy and safety. The use of a single enantiomer can lead to a better therapeutic index, reduced side effects, and a more specific biological response. This compound provides a scaffold with a defined stereocenter that can be elaborated into a variety of complex drug targets.

Similarly, in the agrochemical industry, the development of enantiomerically pure pesticides and herbicides is gaining importance. Single-enantiomer agrochemicals can exhibit higher potency and greater selectivity towards their target organisms, while potentially reducing the environmental impact and non-target toxicity. The use of chiral building blocks like this compound is instrumental in achieving these goals.

Application in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant area of organic chemistry that often requires the use of chiral building blocks to construct intricate molecular architectures with precise stereochemical control. This compound has found application in this domain as a starting material for the synthesis of various natural products.

One notable example is its use in the synthesis of the pheromone of the Ips bark beetle, Ipsenol. Furthermore, research has explored its utility in the synthesis of other complex molecules, such as rishirilide B, where the chiral center of a leucate derivative is incorporated into the final structure. nih.gov The synthesis of such complex targets often involves multiple steps where the original stereocenter from this compound directs the formation of new stereocenters, a process known as diastereoselective synthesis.

Derivatization Reactions for Expanding Synthetic Utility

The synthetic utility of this compound can be significantly expanded through various derivatization reactions. These transformations allow chemists to modify the existing functional groups while preserving the crucial stereochemical integrity of the molecule.

Functional Group Interconversions with Retention of Chirality

The hydroxyl and ester functionalities of this compound are amenable to a wide range of chemical transformations. A key consideration in these reactions is the retention of the (R)-configuration at the stereocenter.

Common functional group interconversions include:

Oxidation of the secondary alcohol to a ketone.

Reduction of the ester to a primary alcohol, yielding (R)-leucinol.

Protection of the hydroxyl group with various protecting groups to allow for selective reactions at the ester functionality.

Hydrolysis of the ester to the corresponding carboxylic acid, (R)-leucic acid.

These transformations are standard procedures in organic synthesis and can be carried out with high stereochemical fidelity using appropriate reagents and reaction conditions. imperial.ac.uk

Formation of Leucate Esters for Specific Synthetic Targets

The ethyl ester of this compound can be converted to other esters through a process called transesterification. This reaction involves treating the ethyl ester with a different alcohol in the presence of a catalyst. This allows for the introduction of various alkyl or aryl groups, tailoring the physical and chemical properties of the molecule for a specific synthetic purpose. For instance, converting the ethyl ester to a bulkier ester might be necessary to influence the stereochemical outcome of a subsequent reaction.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Other Alcohols | Other Leucate Esters | Transesterification |

This flexibility in modifying the ester group further enhances the value of this compound as a versatile chiral building block in the synthesis of a diverse array of target molecules.

Biotechnological and Metabolic Engineering Approaches for R + Ethyl Leucate Production

Strain Improvement Through Genetic Manipulation

Genetic modification of microbial strains is a powerful approach to increase the production of desired metabolites. For (R)-(+)-ethyl leucate, this involves enhancing the expression of key enzymes, increasing the availability of precursors, and eliminating metabolic pathways that compete for those precursors.

The synthesis of this compound involves the reduction of 4-methyl-2-oxopentanoate (B1228126) (MOA) to D-leucate, which is then esterified. A key enzyme in this pathway is the MOA reductase. Research has identified the morA gene in Aspergillus oryzae, which encodes a D-isomer-specific 2-hydroxyacid dehydrogenase that reduces MOA to D-leucate. plos.orgresearchgate.net

Overexpression of the morA gene has been shown to dramatically increase the production of both leucate and ethyl leucate. In one study, an A. oryzae strain engineered to overexpress morA produced 125 times more leucate than the wild-type strain. plos.orgresearchgate.net When used in sake brewing in conjunction with Saccharomyces cerevisiae, this engineered strain resulted in a 6.3-fold increase in the concentration of ethyl leucate. plos.orgresearchgate.netnih.gov

Table 1: Impact of morA Gene Overexpression on Leucate and Ethyl Leucate Production in Aspergillus oryzae

| Strain | Genetic Modification | Leucate Production Increase (fold) | Ethyl Leucate Production Increase in Sake (fold) | Reference |

| A. oryzae | Overexpression of morA gene | 125 | 6.3 | plos.orgresearchgate.net |

Data derived from studies on Aspergillus oryzae.

The primary precursors for this compound biosynthesis are L-leucine and ethanol (B145695). Enhancing the intracellular pools of these precursors is a critical step in improving the final product yield. Metabolic engineering strategies have been successfully applied to increase L-leucine production in various microorganisms, such as Escherichia coli and Corynebacterium glutamicum. oeno-one.euresearchgate.net

These strategies often involve the overexpression of key enzymes in the L-leucine biosynthetic pathway. For instance, enhancing the expression of genes such as leuA, leuB, leuCD, and bcd can significantly boost L-leucine synthesis. oeno-one.eu Furthermore, increasing the supply of the initial building blocks, pyruvate (B1213749) and acetyl-CoA, is crucial. This can be achieved by engineering central carbon metabolism. u-tokyo.ac.jp The addition of L-leucine to the fermentation medium has also been shown to increase the production of related flavor compounds, underscoring the importance of precursor availability. mdpi.com

A common strategy in metabolic engineering to maximize the flux towards a target compound is the deletion of competing metabolic pathways. These pathways divert essential precursors away from the desired biosynthetic route. For the production of this compound, pathways that compete for the precursors L-leucine, pyruvate, and acetyl-CoA are potential targets for deletion.

For example, in the context of producing other branched-chain amino acid-derived compounds like isobutanol, deleting the isoleucine biosynthetic pathway has proven effective in increasing product yield. nih.gov Similarly, for L-leucine production, deleting pathways that consume pyruvate and acetyl-CoA has led to significant improvements in yield. u-tokyo.ac.jp This approach of eliminating competing pathways can be effectively applied to engineered strains for this compound production to ensure that the carbon flux is directed efficiently towards the synthesis of this target molecule.

Fermentation Process Optimization

Optimizing the conditions of the fermentation process is as crucial as the genetic engineering of the microbial strain. Environmental parameters and substrate feeding strategies can have a profound impact on both the production yield and the enantiomeric ratio of the final product.

The activity of the enzymes involved in this compound production is highly dependent on environmental conditions such as pH and temperature. The MorA enzyme, for example, exhibits optimal activity at a temperature of 30°C and a pH range of 7-8. researchgate.net Fermentation processes for producing related esters have also been shown to be sensitive to these parameters. For instance, the production of various esters in beer is significantly influenced by the fermentation temperature and pH, with an increase in temperature from 18°C to 22.5°C leading to a substantial increase in total ethyl ester concentration. sandiego.edu

The stability of ethyl leucate itself is also pH-dependent. While the direct impact of oxygen on the enantiomeric ratio of this compound is not extensively documented, maintaining optimal aerobic or microaerobic conditions is critical for the health and metabolic activity of the producing microorganisms. In wine, the enantiomeric ratio of ethyl leucate can vary, with red wines often containing both enantiomers, while white wines typically present only the (R)-form, suggesting that conditions during fermentation and aging play a role. researchgate.netresearchgate.netunito.it

Table 2: Reported Optimal Fermentation Parameters for Ethyl Leucate and Related Ester Production

| Parameter | Optimal Value/Range | Organism/Process | Reference |

| Temperature | 30°C | Aspergillus oryzae (MorA enzyme) | researchgate.net |

| pH | 7-8 | Aspergillus oryzae (MorA enzyme) | researchgate.net |

| pH | 5.0-6.0 | Fermentation with Koji Mold | |

| Temperature | 18°C - 22.5°C | Ale Beer Fermentation | sandiego.edu |

| pH | 5 | Ale Beer Fermentation | sandiego.edu |

In bioreactor systems, the strategy for supplying substrates to the microbial culture is a key factor in achieving high product titers. Fed-batch fermentation is a commonly employed strategy that allows for the controlled addition of nutrients, preventing substrate inhibition and maintaining optimal conditions for production over an extended period. nih.govresearchgate.net

For the production of fatty acid ethyl esters (FAEEs), a class of compounds related to ethyl leucate, various fed-batch strategies have been successfully implemented. These strategies often involve an initial batch phase for biomass growth, followed by a continuous or intermittent feeding of substrates like glucose and fatty acids. plos.orgnih.gov The feeding rate can be fixed or adapted based on real-time monitoring of parameters such as evolved gas production, which correlates with substrate consumption. nih.gov For instance, an adapted feeding strategy in ethanol fermentation was shown to enhance productivity by 21% compared to a fixed feeding rate. nih.gov Such advanced feeding strategies hold significant promise for optimizing the production of this compound in large-scale bioreactor systems.

Table 3: Comparison of Fed-Batch Strategies for Ethyl Ester Production

| Product | Organism | Feeding Strategy | Key Findings | Reference |

| Fatty Acid Ethyl Esters (FAEEs) | Escherichia coli | Optimized fed-batch with glucose feeding | Achieved a titer of 922 mg/L. | plos.org |

| Fatty Acid Ethyl Esters (FAEEs) | Escherichia coli | Fed-batch with glycerol (B35011), glucose, and oleic acid | Yielded up to 19 g/L FAEEs. | nih.gov |

| Ethyl Acetate (B1210297) & Ethyl Lactate | Escherichia coli | Fed-batch fermentation | Production improved by 2.5-fold at pH 6 compared to pH 7. | nih.gov |

| Ethanol | Saccharomyces cerevisiae | Adapted feeding based on evolved gas | Enhanced productivity by 21% compared to fixed feeding. | nih.gov |

Bioprocess Scale-Up and Economic Feasibility Studies for this compound Production

The transition from a laboratory-proven method to a commercially viable industrial process is a critical step in the biotechnological production of this compound. This section delves into the complexities of scaling up the bioprocess and the essential techno-economic analyses required to ensure its economic sustainability.

From Laboratory to Pilot Scale Production

Scaling up the production of this compound from the laboratory to a pilot plant presents a series of multifaceted challenges that must be addressed to maintain process efficiency and product quality. researchgate.net The controlled and predictable environment of a small-scale laboratory setup is difficult to replicate in larger bioreactors, where issues such as mass transfer limitations and maintaining homogenous reaction conditions become more pronounced. researchgate.netscientificupdate.com

A primary concern during scale-up is the potential for a decrease in the high enantioselectivity achieved at the lab scale. In larger volumes, gradients in pH, temperature, and substrate concentration can emerge, adversely affecting the performance of the biocatalyst responsible for the stereospecific synthesis of the desired (R)-enantiomer. scientificupdate.com To mitigate this, significant research efforts are directed towards the development of robust biocatalysts, often through techniques like enzyme immobilization. Immobilization can enhance the stability of the enzyme, making it more resilient to the fluctuating conditions within a large-scale bioreactor and helping to preserve high enantiomeric excess. foodsafety.institutenumberanalytics.com

A comparative overview of the challenges and strategies in scaling up production is presented in the table below.

| Parameter | Laboratory Scale Challenge | Pilot Scale Strategy |

| Enantioselectivity | Achieving high enantiomeric excess in a controlled environment. | Developing robust and stable biocatalysts, often through immobilization, to maintain selectivity under variable conditions. scientificupdate.comfoodsafety.institute |

| Mass Transfer | Homogeneous mixing is readily achieved in small volumes. | Optimizing bioreactor design, including impellers and aeration systems, to ensure efficient substrate and biocatalyst contact. researchgate.netscientificupdate.com |

| Biocatalyst Reusability | Often a secondary consideration. | Implementing enzyme immobilization to allow for easy separation and reuse over multiple batches, reducing costs. foodsafety.instituteresearchgate.net |

| Downstream Processing | Simple purification techniques may be sufficient. | Developing and optimizing scalable and cost-effective purification methods like extraction and distillation. scientificupdate.com |

Techno-Economic Analysis of Biotechnological Production Methods

A comprehensive techno-economic analysis (TEA) is a critical tool for evaluating the commercial feasibility of producing this compound through biotechnological routes. mdpi.com This analysis involves a detailed assessment of the capital and operational costs associated with the production process and weighs them against the potential revenue from the final product. diva-portal.org

The biocatalyst itself represents a major investment. acs.org While highly effective enzymes can be expensive, their cost-effectiveness is greatly enhanced through immobilization and reuse over numerous reaction cycles. foodsafety.instituteresearchgate.net The stability of the immobilized enzyme under operational conditions is therefore a key factor in the economic equation.

Energy consumption for operating bioreactors (e.g., mixing, temperature control, and aeration) and for downstream purification processes like distillation can also be substantial. scientificupdate.com Process optimization to minimize energy usage is a crucial aspect of developing an economically competitive process.

Downstream processing can be a significant cost center, particularly for achieving the high purity required for applications in the flavor and fragrance industry. The complexity of the separation and purification steps directly impacts both capital and operational expenditures.

The following table outlines the key cost components and their impact on the economic feasibility of the biotechnological production of this compound.

| Cost Component | Key Considerations | Impact on Economic Feasibility |

| Raw Materials | Price and purity of L-leucine and ethanol; process yield and selectivity. | A major contributor to variable costs. High conversion efficiency is crucial for cost reduction. |

| Biocatalyst | Initial purchase price, operational stability, and the number of possible reuse cycles. | A significant investment. High reusability is essential for a profitable process. foodsafety.instituteresearchgate.net |

| Energy | Requirements for bioreactor operation and downstream purification. | A major operational cost that can be minimized through process optimization. scientificupdate.com |

| Downstream Processing | Complexity of purification, solvent use, and waste generation. | Can be a substantial portion of the total cost, especially for high-purity products. scientificupdate.com |

| Capital Investment | Cost of bioreactors, separation equipment, and other plant infrastructure. | A primary factor in determining the overall project profitability and return on investment. nih.gov |

Future Directions and Emerging Research Areas

Discovery of Novel Enzymes and Metabolic Pathways for Leucate Derivatives

The quest for efficient and highly selective synthesis of chiral molecules like (R)-(+)-Ethyl Leucate is increasingly turning towards biocatalysis. Researchers are focused on discovering and engineering novel enzymes and elucidating the metabolic pathways that can produce these valuable compounds. Biocatalytic methods offer significant advantages, including high stereoselectivity and milder reaction conditions compared to traditional chemical routes. nih.govpharmasalmanac.com

A significant area of research is the screening of diverse microbial sources for enzymes with the desired catalytic activity. For instance, microorganisms are known to possess a vast arsenal (B13267) of enzymes capable of performing stereoselective transformations. scruttonlab.com A notable example in a related field is the use of the microorganism Rhodococcus erythropolis for the novel biosynthesis of (R)-ethyl-3-hydroxyglutarate. nih.govresearchgate.net This process involves the (R)-enantioselective hydrolysis of a racemic starting material, showcasing a pathway that yields a product with high optical purity (>99%) nih.govresearchgate.net. Such discoveries highlight the potential for identifying new hydrolases, esterases, or other enzymes that can act specifically on leucate precursors. nih.gov

The exploration of metabolic pathways is another critical frontier. Understanding the native pathways in organisms that produce structurally similar compounds can provide a blueprint for engineering new pathways for leucate derivatives. nih.govnih.gov This involves identifying the series of enzymatic reactions that convert a common metabolite into the desired chiral ester. Advances in genomics and metabolomics are accelerating the identification of genes encoding these enzymes and the intermediates of the pathways.

Table 1: Examples of Microbial Enzymes in Chiral Synthesis

| Enzyme Source Organism | Enzyme Class | Transformation | Target Molecule | Reference |

| Rhodococcus erythropolis ZJB-0910 | Hydrolase | (R)-enantioselective hydrolysis | (R)-ethyl-3-hydroxyglutarate | nih.govresearchgate.net |

| Pig Liver | Esterase | Asymmetric hydrolysis of symmetric diesters | Chiral half-esters for antibiotics | nih.gov |

| Pseudomonas cepacia | Lipase | Dynamic kinetic resolution | Chiral aromatic chlorohydrins | organic-chemistry.org |

| Rhodococcus boritolerans FW815 | Nitrile hydratase / Amidase | Selective hydrolysis | (R)-ethyl-3-hydroxyglutarate | researchgate.net |

Advanced Analytical Tools for In Situ Monitoring of Chiral Synthesis

The efficient production of enantiomerically pure compounds like this compound necessitates precise control over the synthesis process. A significant challenge is the ability to monitor the reaction in real-time (in situ) to track the concentration and enantiomeric excess (ee) of the product. Advanced analytical tools are emerging to meet this need, moving beyond traditional offline methods like chiral chromatography.

Spectroscopic techniques are at the forefront of this development. For instance, Raman spectroscopy and near-infrared (NIR) spectroscopy can provide real-time information on the concentrations of reactants and products. When combined with chiral selectors or in systems where the chiral molecules exhibit unique spectral signatures, these methods can potentially monitor the progress of asymmetric synthesis directly within the reactor.

Another promising area is the development of chiral sensors. These sensors are designed to interact differently with the two enantiomers of a molecule, producing a measurable signal that correlates with the enantiomeric composition. While still an area of active research, the development of robust and sensitive chiral sensors could revolutionize process control in chiral synthesis. The design of artificial enzymes, or nanozymes, with high enantioselectivity also opens a new avenue for developing novel analytical and labeling techniques for chiral molecules. researchgate.net

Applications in Materials Science and Chiral Recognition Systems

The unique three-dimensional structure of this compound and related chiral molecules makes them valuable building blocks in materials science, particularly for creating materials with specific recognition and separation capabilities.

One of the most exciting applications is in the development of chiral polymers . These polymers can be synthesized to have a specific helical structure (one-handedness), which can be used for enantioselective separation and catalysis. rsc.orgfelixfreire.com For example, polymers incorporating chiral units derived from amino acid esters could be used as the stationary phase in chromatography columns to separate racemic mixtures. Research has shown that dipeptide-terminated polymeric surfactants can be effective for chiral recognition in electrokinetic chromatography. nih.gov The inclusion of leucinate in such polymers demonstrates the principle of using these chiral synthons to create functional materials for separation science.

Furthermore, these chiral molecules are integral to the design of chiral recognition systems . Synthetic receptors can be designed to bind selectively to one enantiomer over another, which is crucial for applications in sensing and drug delivery. nih.gov The interactions responsible for this recognition are often subtle, involving weak hydrogen bonds and CH/π interactions. hi-ho.ne.jp Understanding how molecules like this compound interact with these receptors can guide the design of more effective and selective systems. Recent studies on helical polymers have shown their potential as chiral ligands in catalysis, where the polymer structure creates a chiral environment for a chemical reaction, leading to high enantioselectivity. chemrxiv.org The development of chiral assemblies of π-conjugated polymers has also opened up new possibilities in the field of spintronics. nih.gov

Q & A

Basic: What are the established methodologies for synthesizing (R)-(+)-Ethyl Leucate in laboratory settings?

Answer:

this compound is synthesized via enzymatic and chemical pathways. Enzymatic methods leverage monoacyl glycerol lipases (MAGLases), such as MGL2 and YJU3, which catalyze the esterification of 2-hydroxy-4-methyl pentanoic acid with ethanol . Key steps include:

- Substrate Preparation : Use enantiomerically pure 2-hydroxy-4-methyl pentanoic acid to ensure stereochemical fidelity.

- Enzymatic Reaction : Optimize pH (6.5–7.5), temperature (30–37°C), and ethanol concentration (10–20% v/v) to maximize yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation.

Chemical synthesis involves acid-catalyzed esterification, but this risks racemization. Validate enantiopurity via chiral HPLC or polarimetry .

Basic: Which analytical techniques are most reliable for characterizing this compound purity and structure?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile byproducts. Use a chiral column (e.g., β-cyclodextrin) to resolve enantiomers .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., ester carbonyl signal at ~170 ppm, methyl branching at δ 0.9–1.2 ppm) .

- Optical Rotation : Measure specific rotation ([α]ᴅ²⁵) to verify enantiomeric excess (expected range: +15° to +25°) .

- FT-IR : Identify ester C=O stretch (~1740 cm⁻¹) and hydroxyl absence to confirm esterification completion .

Data Validation : Triplicate runs, internal standards (e.g., ethyl heptanoate), and comparison to reference spectra ensure reproducibility .

Basic: What metabolic pathways involve this compound, and how are they studied?

Answer:

this compound is linked to lipid metabolism, particularly via MAGLase-mediated hydrolysis of monoacylglycerols. Key approaches:

- Gene Knockout Studies : Deletion of MGL2 and YJU3 in Saccharomyces cerevisiae reduces ethyl leucate biosynthesis by 60–70%, implicating these enzymes in precursor (2-hydroxy-4-methyl pentanoic acid) generation .

- Isotopic Labeling : Track ¹³C-labeled ethanol incorporation into the ester group to map metabolic flux .

- Enzyme Assays : Measure MAGLase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .

Advanced: How can researchers resolve contradictions in reported biosynthetic pathways of this compound?

Answer:

Contradictions arise from species-specific enzyme activities or experimental conditions. For example, MGL2/YJU3 deletions reduce ethyl leucate but not other methylated esters, suggesting pathway bifurcation . Resolution strategies:

- Comparative Genomics : Identify orthologs of MAGLases across species to assess conserved functions.

- Metabolomic Profiling : Use LC-MS/MS to quantify intermediates under varying conditions (e.g., pH, cofactor availability) .

- Iterative Hypothesis Testing : Design stepwise experiments (e.g., substrate supplementation, enzyme kinetics) to isolate rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.